6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride is a heterocyclic compound that features a fused triazole and diazepine structure. This compound belongs to a class of benzodiazepine derivatives that have been studied for their potential pharmacological applications, particularly in the realm of central nervous system (CNS) activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific investigations.
The compound can be classified as a triazolo-diazepine, which incorporates a triazole ring fused to a diazepine structure. It is structurally related to other benzodiazepines, which are known for their anxiolytic and sedative properties. The synthesis and characterization of this compound have been documented in various scientific literature and patents, indicating its relevance in medicinal chemistry and drug development .
The synthesis of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride typically involves the cyclization of appropriate precursors through methods such as:
The synthetic route often requires careful control of reaction conditions such as temperature and solvent choice. For example, refluxing in methanol or using acidic catalysts can facilitate the formation of the desired heterocyclic structure .
The molecular formula for 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride is . The compound features:
The compound's structural data can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular connectivity and mass-to-charge ratio .
The chemical reactivity of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride can include:
Reactions involving this compound often require specific conditions such as controlled pH or temperature to ensure selectivity and yield .
The mechanism of action for compounds like 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride is primarily linked to their interaction with neurotransmitter systems in the CNS:
Studies have indicated that similar compounds exhibit binding affinities for GABA_A receptors that correlate with their pharmacological effects .
Relevant analyses such as Infrared (IR) spectroscopy and Thermal Gravimetric Analysis (TGA) may provide additional insights into its stability and thermal behavior .
Scientific Uses
The potential applications of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride include:
This compound represents an interesting area of study within medicinal chemistry due to its unique structural features and potential therapeutic applications .
The 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine scaffold represents a strategically engineered hybrid heterocyclic system merging a triazole ring with a partially saturated diazepine ring. This fused bicyclic architecture features multiple nitrogen atoms at defined positions (N1, N4 in the diazepine ring; N2, N3 in the triazole), creating a versatile pharmacophore with distinct electronic properties and hydrogen-bonding capabilities [2]. The protonatable nitrogen atoms within the diazepine ring enable salt formation (e.g., hydrochloride), significantly enhancing aqueous solubility—critical for bioavailability in physiological environments. Key reactive sites include:
Table 1: Core Molecular Properties of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine Hydrochloride
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₁ClN₄ | [2] |
Molecular Weight | 174.63 g/mol | [2] |
Canonical SMILES | C1CNCCN2C1=NN=C2.Cl | [2] |
InChI Key | FXSPBWVSCDJJOX-UHFFFAOYSA-N | [2] |
Salt Solubility | Soluble in water, methanol, DMSO | [2] |
Storage Stability | Stable for ≥2 years at 20°C | [2] |
Benzodiazepines (BZDs) revolutionized CNS pharmacology in the 1960s with their anxiolytic, anticonvulsant, and sedative properties. Pioneering compounds like diazepam and midazolam functioned as positive allosteric modulators of GABAA receptors, amplifying inhibitory neurotransmission . However, classical 1,4-benzodiazepines faced limitations:
The investigation of this scaffold addresses three pharmacological imperatives:
Table 2: Evolution of Diazepine-Based Therapeutics Highlighting Triazolo Scaffold Integration
Generation | Representative Drug | Core Structure | Advantages/Limitations |
---|---|---|---|
First-Gen (1960s) | Diazepam | 1,4-Benzodiazepine | Broad efficacy; Long active metabolites (t½ = 150 hrs) |
Second-Gen (1980s) | Alprazolam | Triazolobenzodiazepine | Enhanced potency; Reduced half-life (t½ = 11 hrs) |
Modern Scaffolds | Investigational | Tetrahydrotriazolo[4,3-d][1,4]diazepine | Tunable solubility; Multiple derivatization sites |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0